molecular formula C15H18N2O2 B11333829 N-(8-ethoxyquinolin-5-yl)butanamide

N-(8-ethoxyquinolin-5-yl)butanamide

Cat. No.: B11333829
M. Wt: 258.32 g/mol
InChI Key: UPZVFMWMBBWHHT-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)butanamide is a quinoline derivative featuring an ethoxy group at the 8-position and a butanamide moiety at the 5-position of the quinoline ring. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ethoxy group enhances lipophilicity and metabolic stability, while the butanamide chain may influence binding affinity and solubility.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)butanamide

InChI

InChI=1S/C15H18N2O2/c1-3-6-14(18)17-12-8-9-13(19-4-2)15-11(12)7-5-10-16-15/h5,7-10H,3-4,6H2,1-2H3,(H,17,18)

InChI Key

UPZVFMWMBBWHHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)butanamide typically involves the reaction of 8-ethoxyquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

The following analysis compares N-(8-ethoxyquinolin-5-yl)butanamide with two structurally related compounds from the provided evidence: N-[(8-ethoxyquinolin-5-yl)sulfonyl]decanamide () and N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide ().

Structural and Functional Differences

Table 1: Structural Comparison
Compound Name CAS Number Molecular Formula Substituents (Position) Key Functional Groups
This compound Not provided C₁₅H₁₈N₂O₂ Ethoxy (8), butanamide (5) Amide, ethoxy
N-[(8-Ethoxyquinolin-5-yl)sulfonyl]decanamide 97658-06-5 C₂₁H₃₀N₂O₄S Ethoxy (8), sulfonyl-decanamide (5) Sulfonamide, decanamide
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide 134992-40-8 C₁₃H₁₅N₃OS₂ Acetamide (8), amino (5), methylthio (6) Amide, amino, methylthio
Key Observations:

Substituent Positioning: The target compound and share an ethoxy group at the 8-position. However, replaces the butanamide with a sulfonyl-decanamide group at the 5-position, introducing a sulfonamide linkage and a longer 10-carbon chain . features an acetamide at the 8-position (unlike the ethoxy group in the target) and adds amino and methylthio groups at positions 5 and 6, respectively .

Functional Group Impact: Sulfonamide vs. Amide: The sulfonyl group in increases molecular weight (C₂₁H₃₀N₂O₄S) and polarity compared to the target compound’s simpler amide. Sulfonamides are known for enhanced binding to enzymes like carbonic anhydrase but may reduce membrane permeability .

Hypothetical Property Comparisons

Table 2: Hypothetical Physicochemical Properties
Property This compound N-[(8-Ethoxyquinolin-5-yl)sulfonyl]decanamide N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide
Molecular Weight (g/mol) ~258.3 430.5 309.4
LogP (Lipophilicity) Moderate (~2.5) High (~5.0) Low-Moderate (~1.8)
Solubility Moderate in DMSO Low in water, high in DMSO High in polar solvents
Metabolic Stability High (ethoxy group) Moderate (sulfonamide susceptibility) Low (amino group reactivity)
Rationale:
  • Lipophilicity : ’s decanamide chain likely increases LogP, favoring lipid membrane penetration but reducing aqueous solubility. The target’s butanamide balances moderate lipophilicity .
  • Solubility: ’s amino and methylthio groups may improve water solubility compared to the ethoxy group in the target .
  • Metabolic Stability: The ethoxy group in the target and may resist oxidative metabolism better than ’s amino group, which is prone to acetylation or oxidation .

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